

Application Notes and Protocols for SO Insertion Reactions into Alkenes and Alkynes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfur monoxide*

Cat. No.: *B084418*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive diatomic molecule that serves as a valuable reagent in organic synthesis for the direct introduction of a sulfur atom into organic molecules. Its high reactivity, however, precludes its isolation and storage. Therefore, SO is typically generated *in situ* from various precursors, allowing for its immediate reaction with a desired substrate. This document provides detailed application notes and experimental protocols for the insertion of **sulfur monoxide** into the carbon-carbon double and triple bonds of alkenes and alkynes, respectively, to yield valuable three-membered sulfur-containing heterocycles: thiiranes and thiirenes. These compounds are important building blocks in medicinal chemistry and materials science.

SO Insertion into Alkenes: Synthesis of Thiiranes

The reaction of **sulfur monoxide** with alkenes provides a direct route to thiiranes (also known as episulfides). Two effective methods for this transformation are highlighted below: a rhodium-catalyzed sulfur transfer and an organocatalytic two-step approach.

Data Presentation: Synthesis of Thiiranes from Alkenes

Table 1: Rhodium-Catalyzed Synthesis of Thiiranes from Norbornene Derivatives[1][2]

Entry	Alkene Substrate	Product	Yield (%)
1	Norbornene	exo-2,3-Epithionorbornane	91
2	5-Norbornene-2-methanol	exo-2,3-Epithio-5-norbornenemethanol	85
3	Methyl 5-norbornene-2-carboxylate	Methyl exo-2,3-epithio-5-norbornene-2-carboxylate	88

Table 2: Organocatalytic Two-Step Synthesis of Thiiranes from Styrene Derivatives[1][3][4]

Entry	Alkene Substrate	Epoxide Intermediate Yield (%)	Thiirane Product	Thiirane Yield (%)
1	Styrene	95	2-Phenylthiirane	92
2	4-Methylstyrene	93	2-(p-Tolyl)thiirane	90
3	4-Methoxystyrene	91	2-(4-Methoxyphenyl)thiirane	88
4	4-Chlorostyrene	96	2-(4-Chlorophenyl)thiirane	94
5	2-Chlorostyrene	94	2-(2-Chlorophenyl)thiirane	91

Experimental Protocols: Synthesis of Thiiranes

Protocol 1: Rhodium-Catalyzed Synthesis of exo-2,3-Epithionorbornane[1][2]

Materials:

- RhH(PPh₃)₄ (Rhodium catalyst precursor)
- 1,2-Bis(diphenylphosphino)ethane (dppe)
- 4-Ethynyltoluene
- Norbornene
- Elemental Sulfur (S₈)
- Acetone (anhydrous)
- Argon gas

Procedure:

- To a dried Schlenk flask under an argon atmosphere, add RhH(PPh₃)₄ (5 mol%), dppe (10 mol%), and 4-ethynyltoluene (10 mol%).
- Add anhydrous acetone to dissolve the components.
- To this solution, add norbornene (1.0 mmol) and elemental sulfur (1.2 mmol).
- The reaction mixture is heated to reflux under an argon atmosphere for 3 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford exo-2,3-epithionorbornane.

Protocol 2: Organocatalytic Two-Step Synthesis of 2-Phenylthiirane[1][3][4][5]

Step A: Synthesis of Styrene Oxide**Materials:**

- Styrene

- 2,2,2-Trifluoroacetophenone (organocatalyst)
- Hydrogen peroxide (H_2O_2 , 30% aqueous solution)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of styrene (1.0 mmol) in dichloromethane (5 mL), add 2,2,2-trifluoroacetophenone (10 mol%).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add hydrogen peroxide (1.5 mmol) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain styrene oxide, which can be used in the next step without further purification.

Step B: Synthesis of 2-Phenylthiirane**Materials:**

- Styrene oxide (from Step A)
- Thiourea
- Methanol

- Water

Procedure:

- Dissolve styrene oxide (1.0 mmol) in methanol (10 mL).
- Add thiourea (1.2 mmol) to the solution.
- Heat the reaction mixture to reflux for 4 hours.
- After cooling, add water to the mixture and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel (eluent: hexane) to yield 2-phenylthiirane.

SO Insertion into Alkynes: Synthesis of Thiirenes

The insertion of **sulfur monoxide** into alkynes leads to the formation of highly strained and reactive thiirenes. Often, the more stable thiirene 1-oxides are isolated. The reaction is particularly effective with sterically hindered alkynes.

Data Presentation: Synthesis of Thiirene 1-Oxides from Alkynes[6][7]

Table 3: Synthesis of Thiirene 1-Oxides from Bulky Alkynes

Entry	Alkyne Substrate	Product	Yield (%)
1	Di-tert-butylacetylene	2,3-Di-tert-butylthiirene 1-oxide	70
2	Di-(1-adamantyl)acetylene	2,3-Di-(1-adamantyl)thiirene 1-oxide	80
3	1-(1-Adamantyl)-2-tert-butylacetylene	2-(1-Adamantyl)-3-tert-butylthiirene 1-oxide	90

Experimental Protocol: Synthesis of Thiirene 1-Oxides

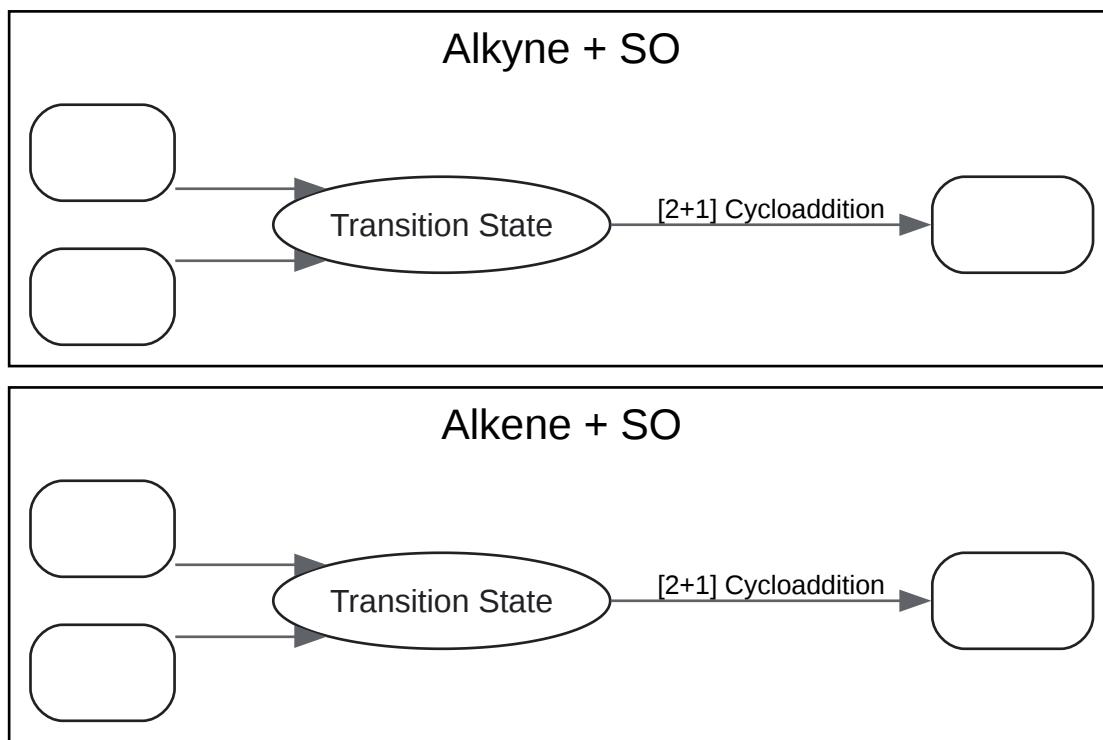
Protocol 3: Synthesis of 2,3-Di-tert-butylthiirene 1-oxide[6][7]

This synthesis proceeds via a dichlorothiirane intermediate which is then hydrolyzed.

Materials:

- Di-tert-butylacetylene
- Sulfur dichloride (SCl_2)
- Dichloromethane (anhydrous)
- Aqueous sodium hydroxide (NaOH) solution
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Argon gas

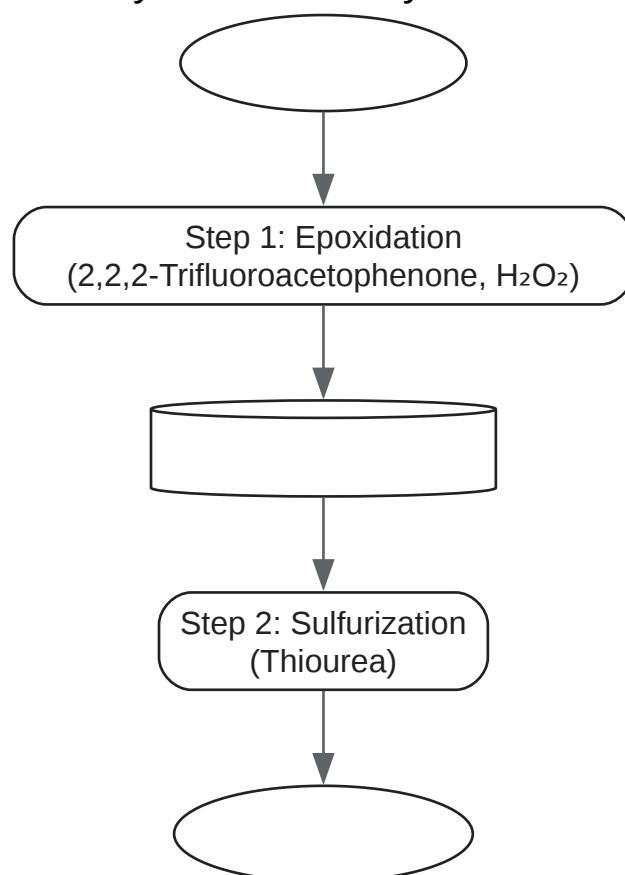
Procedure:

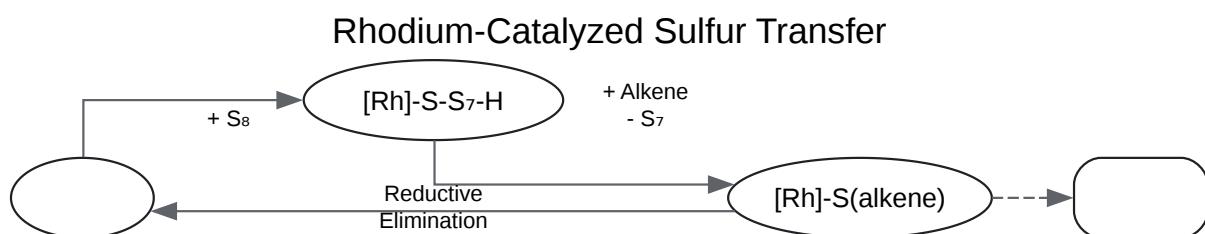

- To a solution of di-tert-butylacetylene (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, add sulfur dichloride (1.1 mmol) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour. The formation of 2,3-di-tert-butyl-2,3-dichlorothiirane occurs.
- Carefully add an aqueous solution of sodium hydroxide (10%) to the reaction mixture and stir vigorously for 2 hours at room temperature.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 2,3-di-tert-butylthiirene 1-oxide.

Reaction Mechanisms and Visualizations

The insertion of **sulfur monoxide** into alkenes and alkynes is believed to proceed through a concerted [2+1] cycloaddition mechanism, although stepwise radical mechanisms can also be involved depending on the spin state of the **sulfur monoxide** (singlet or triplet).

Signaling Pathways and Experimental Workflows


General Mechanism for SO Insertion


[Click to download full resolution via product page](#)

Caption: General mechanism for SO insertion into alkenes and alkynes.

Organocatalytic Thiirane Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the organocatalytic synthesis of thiiranes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 2. Synthesis of thiiranes by rhodium-catalyzed sulfur addition reaction to reactive alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for SO Insertion Reactions into Alkenes and Alkynes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084418#so-insertion-reactions-into-alkenes-and-alkynes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com